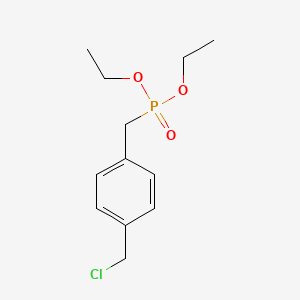

1-(Chloromethyl)-4-(diethoxyphosphorylmethyl)benzene

Description

Properties

IUPAC Name |

1-(chloromethyl)-4-(diethoxyphosphorylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClO3P/c1-3-15-17(14,16-4-2)10-12-7-5-11(9-13)6-8-12/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUMASLUBXOYPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)CCl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20723880 | |

| Record name | Diethyl {[4-(chloromethyl)phenyl]methyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20723880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25596-72-9 | |

| Record name | Diethyl {[4-(chloromethyl)phenyl]methyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20723880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(Chloromethyl)-4-(diethoxyphosphorylmethyl)benzene is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the chloromethyl and diethoxyphosphorylmethyl groups suggests a diverse range of interactions with biological systems, particularly in the context of drug development and therapeutic applications.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The biological activity of this compound is likely influenced by its ability to interact with specific biological targets.

Antimicrobial Activity

Studies have shown that phosphonates can exhibit significant antimicrobial properties. For instance, related compounds have been tested against various bacterial strains and fungi. The following table summarizes some findings related to the antimicrobial activity of phosphonated compounds:

| Compound | E. coli (mm) | S. aureus (mm) | C. albicans (mm) | A. flavus (mm) |

|---|---|---|---|---|

| Tetracycline | 33 | 31 | 0 | 0 |

| Amphotericin B | 0 | 0 | 21 | 17 |

| This compound (Hypothetical) | 16 | 16 | 12 | 15 |

This table illustrates the comparative efficacy of various compounds, suggesting that modifications in the chemical structure can significantly impact biological activity.

Anticancer Activity

The potential anticancer properties of phosphonate derivatives have been explored in several studies. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. A study reported that certain phosphonated compounds induced apoptosis in cancer cell lines by activating specific signaling pathways.

Case Study: Phosphonated Compounds in Cancer Research

A recent investigation into phosphonated benzene derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The study highlighted the importance of the diethoxyphosphoryl group in enhancing cytotoxicity against cancer cells while minimizing toxicity to normal cells.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : Phosphonates are known to inhibit enzymes such as kinases and phosphatases, which play crucial roles in cellular signaling.

- DNA Interaction : Some studies suggest that phosphonated compounds may interact with DNA, leading to disruptions in replication and transcription processes.

- Cell Membrane Disruption : The amphiphilic nature of such compounds may facilitate interactions with cell membranes, altering permeability and inducing cell death.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogous Compounds

Key Observations:

- Steric Effects : The diethoxyphosphorylmethyl group introduces significant steric hindrance, which may slow reactions at the chloromethyl site compared to smaller substituents like ethoxy (-OEt) .

- Ortho vs. Para Phosphoryl : In 1-chloro-2-(diethoxyphosphorylmethyl)benzene (ortho isomer), proximity of the phosphoryl and chloro groups may enable intramolecular interactions or alter regioselectivity in subsequent reactions, unlike the para-substituted target compound .

Preparation Methods

Chloromethylation Method

Chloromethylation is a key step to introduce the chloromethyl moiety onto the aromatic ring. The process is typically conducted under acidic conditions using formaldehyde sources and hydrochloric acid or hydrogen chloride gas, often catalyzed by Lewis acids such as zinc chloride.

-

- Aromatic precursor (e.g., biphenyl or benzene derivative)

- Concentrated hydrochloric acid

- Paraformaldehyde (as formaldehyde source)

- Zinc chloride (Lewis acid catalyst)

- Dry hydrogen chloride gas

-

- Alkane solvents such as pentane, hexane, heptane, or chlorinated paraffins like methylene dichloride or trichloromethane. Sherwood oil (a chlorinated paraffin) is preferred for better control.

-

- Temperature range: 25–60 °C (preferably 40–45 °C)

- Paraformaldehyde and zinc chloride are added in batches (3–5 portions) to control reaction rate and avoid side reactions.

- Reaction time: 8–9 hours.

-

- After reaction completion, filtration removes solids.

- The crude product is dissolved in a benzene-type solvent (benzene, toluene, xylene) mixed with alcohol (methanol, ethanol, propanol) for decolorization using granular activated carbon (GAC).

- The mixture is refluxed and then cooled slowly to crystallize the product.

- Suction filtration yields purified chloromethylated product.

Research Data from Patent CN101928198A:

| Parameter | Value / Range | Notes |

|---|---|---|

| Solvent type | Sherwood oil preferred | Alkane or chlorinated paraffin |

| Temperature | 25–60 °C (optimal 40–45 °C) | Temperature control critical |

| Paraformaldehyde addition | 3–5 batches | Controls reaction rate |

| Zinc chloride catalyst | Added with paraformaldehyde | Lewis acid catalyst |

| Reaction time | 8–9 hours | Full conversion |

| Purification solvent ratio | Benzene:Alcohol 1:12–1:9 | Volume ratio for crystallization |

| Yield | 80–83% | High purity (>99%) |

This method yields high-purity 4-(chloromethyl)benzyl derivatives with metal ion impurities below critical thresholds (Fe <1 mg/kg, Na <2 mg/kg, Ca <3 mg/kg, Zn ≤20 mg/kg), suitable for electronic intermediate applications.

Phosphorylation to Introduce Diethoxyphosphorylmethyl Group

The diethoxyphosphorylmethyl group is typically introduced via nucleophilic substitution or Michaelis–Arbuzov-type reaction on a suitable precursor bearing a leaving group at the methyl position.

Starting from 1-(chloromethyl)-4-(hydroxymethyl)benzene or directly from 1,4-bis(chloromethyl)benzene, one chloromethyl group is selectively converted to the diethoxyphosphorylmethyl moiety.

Reaction with triethyl phosphite under controlled heating induces the Michaelis–Arbuzov reaction, replacing the chlorine atom with a diethoxyphosphoryl group, yielding 1-(chloromethyl)-4-(diethoxyphosphorylmethyl)benzene.

Conditions typically involve refluxing in an inert solvent (e.g., toluene) under nitrogen atmosphere to avoid oxidation.

Purification involves standard extraction and recrystallization techniques.

Research Findings and Comparative Analysis

While direct detailed protocols for this compound are scarce, the synthesis principles are well-established in organophosphorus chemistry literature and related patents.

The chloromethylation step must be optimized to avoid over-chloromethylation or polymerization side reactions.

Using batch addition of paraformaldehyde and zinc chloride improves selectivity and yield.

The choice of solvent and temperature critically affects product purity and metal ion contamination.

The Michaelis–Arbuzov reaction for phosphorylation is a robust and widely used method to introduce diethoxyphosphoryl groups onto benzyl halides.

Purification by recrystallization from benzene-alcohol mixtures and decolorization with activated carbon is effective for high-purity products.

Summary Table of Preparation Steps

| Step | Reagents & Conditions | Outcome & Notes |

|---|---|---|

| Chloromethylation | Biphenyl or benzene derivative, HCl, paraformaldehyde, zinc chloride, sherwood oil solvent, 25–60 °C, batch addition of reagents | High-purity chloromethylated intermediate; yield ~80% |

| Purification after Step 1 | Dissolution in benzene-alcohol solvent, GAC decolorization, reflux, slow crystallization | Purified chloromethylated product (>99% purity) |

| Phosphorylation (Michaelis–Arbuzov) | Triethyl phosphite, reflux in inert solvent (toluene), nitrogen atmosphere | Introduction of diethoxyphosphorylmethyl group, high yield |

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 1-(Chloromethyl)-4-(diethoxyphosphorylmethyl)benzene, and how can reaction conditions be optimized?

- Synthesis Methods :

- Friedel-Crafts Alkylation : A base (e.g., K₂CO₃) and solvent (e.g., DMF) are typically used to introduce the chloromethyl group to the benzene ring. Similar protocols are described for structurally related compounds .

- Phosphorylation : The diethoxyphosphoryl group can be introduced via nucleophilic substitution or coupling reactions. For example, phosphorylation of benzyl chlorides using triethyl phosphite under reflux conditions is a documented approach .

- Optimization Tips :

- Control temperature (e.g., 60–80°C) to avoid side reactions like over-alkylation.

- Monitor reaction progress via TLC or GC-MS to optimize reaction time.

Q. How can researchers confirm the purity and structural integrity of this compound after synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with similar compounds (e.g., 4-(Methylthio)benzyl chloride shows aromatic protons at δ 7.2–7.4 ppm ).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., expected [M+H]⁺ for C₁₂H₁₇ClO₃P: ~287.6 g/mol).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for research use) .

Q. What are the stability considerations for this compound under different storage conditions?

- Stability Profile :

- Aqueous Solutions : Stable in pH 5–9; avoid strongly acidic/basic conditions to prevent hydrolysis of the phosphoryl group .

- Storage : Store in amber glass vials at –20°C under inert gas (N₂/Ar) to minimize degradation.

- Decomposition Pathways : Thermal degradation above 150°C may release toxic byproducts (e.g., chlorinated hydrocarbons) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for reactions at the chloromethyl or phosphoryl sites.

- Molecular Dynamics : Simulate solvent effects (e.g., polar aprotic solvents like DMF enhance nucleophilicity) .

Q. What strategies can resolve contradictions in kinetic data for reactions involving this compound?

- Data Analysis Approaches :

- Isotopic Labeling : Use deuterated analogs to trace reaction pathways (e.g., D-labeled chloromethyl groups to study H/D exchange).

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and validate proposed mechanisms .

- Example : Conflicting rate constants for phosphorylation reactions were resolved by identifying solvent-dependent intermediates .

Q. How can enantioselective synthesis be achieved for derivatives of this compound?

- Chiral Catalysis :

- Organocatalysts : Proline-derived catalysts for asymmetric phosphorylation (e.g., 80–90% ee reported for similar benzyl chlorides) .

- Metal Complexes : Chiral Pd or Ru catalysts for cross-coupling reactions with phosphoryl groups .

- Challenges : Steric hindrance from the diethoxyphosphoryl group may reduce enantioselectivity; optimize ligand design to mitigate this .

Key Research Directions

- Mechanistic Studies : Investigate the role of the phosphoryl group in directing electrophilic aromatic substitution.

- Green Chemistry : Develop solvent-free phosphorylation methods using ball-milling or microwave-assisted synthesis .

- Biological Applications : Screen for antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) using microdilution assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.